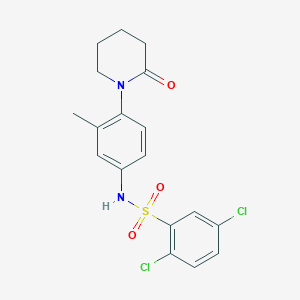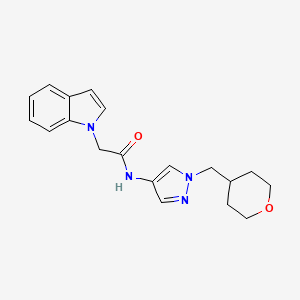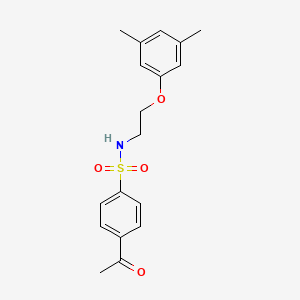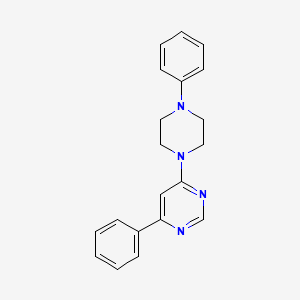
4-苄基-6-(4-苄基哌嗪-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is a chemical compound with the molecular formula C20H20N4. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study described the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate .Molecular Structure Analysis
The molecular structure of “4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” is based on the pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The compound has two phenyl groups and a piperazine ring attached to the pyrimidine core.科学研究应用
非线性光学性质和电子结构分析
4-苯基-6-(4-苯基哌嗪-1-基)嘧啶衍生物因其在医学和非线性光学 (NLO) 领域的应用前景而被广泛研究。由于嘧啶环广泛存在于 DNA 和 RNA 中,对具有相似嘧啶结构的硫代嘧啶衍生物的研究表现出重大的兴趣。这些杂环芳族化合物以其 NLO 特性而著称,使其适用于光电应用。通过密度泛函理论 (DFT) 和时变 DFT (TDDFT) 分析,这些化合物表现出相当大的 NLO 活性,这对于在高科技应用中开发先进材料至关重要 (Hussain 等人,2020)。
抗菌和抗癌潜力
吡唑并[3,4-d]嘧啶衍生物的合成突出了另一个重要的科学兴趣领域。通过环境友好反应制备的这些化合物已被评估其抗菌活性,展示了开发新型抗菌剂的潜力 (Rostamizadeh 等人,2013)。此外,新型吡唑并嘧啶衍生物已被确定为潜在的抗癌和抗 5-脂氧合酶剂,展示了嘧啶衍生物在治疗应用中的多功能性 (Rahmouni 等人,2016)。
电子和电荷转移材料
嘧啶衍生物,例如 4,6-二(噻吩-2-基)嘧啶,因其电子和电荷转移特性而被探索。通过改变分子结构以实现降低的 HOMO-LUMO 能隙,这些衍生物显示出作为高效电荷转移材料的希望,可能优于用于电子设备的传统材料 (Irfan,2014)。
药物设计和生物活性
在药物设计中,新型嘧啶基化合物的合成导致了具有显着生物活性的分子的发现。例如,2-氨基嘧啶已被确定为有效的组胺 H3 受体配体,突出了嘧啶衍生物在开发新治疗剂中的潜力 (Sadek 等人,2014)。此外,已合成苄基哌嗪与嘧啶和异吲哚二酮衍生物并评估其抗菌活性,进一步强调了嘧啶衍生物的治疗潜力 (Merugu 等人,2010)。
未来方向
The future directions for the study of “4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine” and similar compounds could involve further exploration of their potential therapeutic applications. For instance, the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease is a promising area of research . Additionally, the design and synthesis of novel pyrimidine derivatives with enhanced anti-inflammatory activities could be another potential direction .
作用机制
Target of Action
The primary target of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine acts as an inhibitor of AChE . It interacts with AChE, preventing it from breaking down ACh, thereby increasing the level of ACh . This compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
By inhibiting AChE, 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . This pathway involves the transmission of signals in the brain using the neurotransmitter ACh. The inhibition of AChE leads to an increase in ACh levels, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE by 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine results in an increase in ACh levels . This can enhance cognition functions, making this compound potentially useful in the treatment of AD .
生化分析
Biochemical Properties
4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These interactions are significant as they play a role in the modulation of acetylcholine, a neurotransmitter that is crucial for learning and memory .
Cellular Effects
The effects of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine on cells have been studied, particularly in relation to neuroprotection and anti-inflammatory properties . It has been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves binding interactions with biomolecules and changes in gene expression . It has been found to exhibit inhibitory activity against AChE, indicating its potential role in the treatment of diseases like Alzheimer’s .
Temporal Effects in Laboratory Settings
It has been found to display moderate acetylcholinesterase inhibitory activities in vitro .
Metabolic Pathways
It is known to interact with enzymes such as AChE and BuChE, which play a role in the modulation of acetylcholine .
Transport and Distribution
Its interactions with enzymes such as AChE and BuChE suggest that it may be involved in neurotransmission processes .
Subcellular Localization
Its interactions with enzymes such as AChE and BuChE suggest that it may be localized in areas of the cell involved in neurotransmission .
属性
IUPAC Name |
4-phenyl-6-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-15-20(22-16-21-19)24-13-11-23(12-14-24)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFVBRKXZVHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B2768073.png)
![6-Tert-butyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2768074.png)
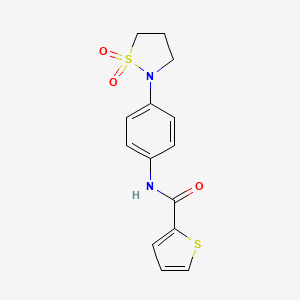
![9-(3-chloro-4-methylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)
![Trans-Tert-Butyl 1,4,5,5A,6,12A-Hexahydroazepino[4,5-F]Benzo[B][1,4,5]Oxathiazepine-3(2H)-Carboxylate 7,7-Dioxide](/img/structure/B2768082.png)

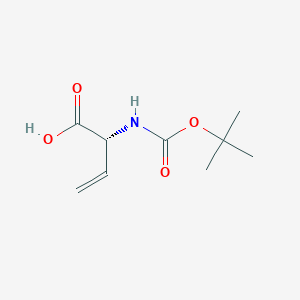
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2768086.png)
